molecular formula C11H10N2O3 B1352179 N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide CAS No. 688051-07-2

N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B1352179
CAS No.: 688051-07-2
M. Wt: 218.21 g/mol
InChI Key: GEFKRASWMFTFSQ-UHFFFAOYSA-N
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Description

N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide is an organic compound characterized by its unique structure, which includes a hydroxyphenyl group, a methylisoxazole ring, and a carboxamide functional group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine under acidic or basic conditions.

    Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a hydroxy-substituted benzene derivative reacts with the isoxazole intermediate.

    Formation of the Carboxamide Group:

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced at the carboxamide group to form corresponding amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron(III) chloride or aluminum chloride.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell signaling, and metabolism.

Comparison with Similar Compounds

    N-(3-Hydroxyphenyl)-5-methylisoxazole-4-carboxamide: Similar structure but with a different position of the carboxamide group.

    N-(4-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide: Similar structure but with the hydroxy group in a different position.

    N-(3-Hydroxyphenyl)-4-methylisoxazole-3-carboxamide: Similar structure but with a different position of the methyl group.

Uniqueness: N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(3-hydroxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-5-10(13-16-7)11(15)12-8-3-2-4-9(14)6-8/h2-6,14H,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFKRASWMFTFSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408083
Record name N-(3-Hydroxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688051-07-2
Record name N-(3-Hydroxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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